molecular formula C8H10N4O B14595713 4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one CAS No. 61078-87-3

4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one

Cat. No.: B14595713
CAS No.: 61078-87-3
M. Wt: 178.19 g/mol
InChI Key: NQUZHPOXJYFEPD-UHFFFAOYSA-N
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Description

4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. It is structurally characterized by a pyrrolo[2,3-d]pyrimidine core with amino and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-amino-3,5-dimethylpyrrole-2-carboxylic acid with formamide under high temperature to form the desired pyrrolopyrimidine ring . Another approach involves the use of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a starting material, which undergoes substitution reactions with appropriate amines .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted derivatives with different functional groups .

Scientific Research Applications

4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit protein kinase B with high selectivity makes it a valuable compound in medicinal chemistry.

Properties

CAS No.

61078-87-3

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C8H10N4O/c1-4-3-10-7-5(4)6(9)12(2)8(13)11-7/h3H,9H2,1-2H3,(H,10,11,13)

InChI Key

NQUZHPOXJYFEPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=NC(=O)N(C(=C12)N)C

Origin of Product

United States

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